molecular formula C17H16N8O3 B11487132 2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B11487132
M. Wt: 380.4 g/mol
InChI Key: KYJFGBCCADLUQS-UHFFFAOYSA-N
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Description

2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the reaction of guanidine with enol ethers of β-ketonitriles and enaminonitriles . This process is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or pyridine, and the reactions are typically conducted at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and heterocyclic compounds with amino and methoxy groups. Examples include:

    2,6-Diaminopyrimidine: A simpler analog with similar biological activities.

    5-Amino-3-methoxypyrimidine: Another related compound with potential biological applications.

Uniqueness

What sets 2,6-DIAMINO-5-[2-AMINO-6-(3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique structure, which combines multiple functional groups in a single molecule. This structural complexity contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C17H16N8O3

Molecular Weight

380.4 g/mol

IUPAC Name

2-amino-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N8O3/c1-28-7-4-2-3-6(5-7)11-8(9-12(18)22-16(19)24-14(9)26)10-13(21-11)23-17(20)25-15(10)27/h2-5H,1H3,(H5,18,19,22,24,26)(H4,20,21,23,25,27)

InChI Key

KYJFGBCCADLUQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C3=C(N2)N=C(NC3=O)N)C4=C(N=C(NC4=O)N)N

Origin of Product

United States

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